molecular formula C27H24O6S3 B12550091 1,1',1''-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) CAS No. 143894-04-6

1,1',1''-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene)

Cat. No.: B12550091
CAS No.: 143894-04-6
M. Wt: 540.7 g/mol
InChI Key: CVUQWRQOSWSBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) is a complex organic compound characterized by its unique structure, which includes three sulfonyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) typically involves multi-step organic reactions. One common method includes the sulfonation of benzene derivatives followed by the introduction of methyl groups. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts to facilitate the sulfonation process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: Electrophilic substitution reactions are common, where the sulfonyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

Scientific Research Applications

1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with various substrates, facilitating reactions such as nucleophilic substitution. The pathways involved often include the activation of specific enzymes or receptors, leading to desired chemical transformations.

Comparison with Similar Compounds

Compared to other sulfonyl-containing compounds, 1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) is unique due to its tri-sulfonyl structure, which provides enhanced reactivity and stability. Similar compounds include:

    1,1’,1’'-(Benzene-1,3,5-triyltrisulfonyl)tris(4-methylbenzene): Differing in the position of the sulfonyl groups, affecting its reactivity.

    1,1’,1’'-(Benzene-1,4,5-triyltrisulfonyl)tris(4-methylbenzene): Another structural isomer with distinct chemical properties.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific and industrial applications.

Properties

CAS No.

143894-04-6

Molecular Formula

C27H24O6S3

Molecular Weight

540.7 g/mol

IUPAC Name

1,2,3-tris-(4-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C27H24O6S3/c1-19-7-13-22(14-8-19)34(28,29)25-5-4-6-26(35(30,31)23-15-9-20(2)10-16-23)27(25)36(32,33)24-17-11-21(3)12-18-24/h4-18H,1-3H3

InChI Key

CVUQWRQOSWSBNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.